

An In-depth Technical Guide to NRL-1049: A Selective ROCK2 Inhibitor

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Compound of Interest

Compound Name: NRL-1049

Cat. No.: B15607919

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Introduction

NRL-1049, also known as BA-1049, is a novel, orally bioavailable small molecule that selectively inhibits Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2] ROCKs are serine/threonine kinases that play a central role in various cellular processes.[3] Due to the widespread expression and multitude of functions of ROCKs, non-selective inhibition can lead to unintended side effects.[2] **NRL-1049**'s selectivity for the ROCK2 isoform, which is the predominant isoform in the brain, presents a promising therapeutic strategy with an improved safety profile for neurological and other disorders.[4][5]

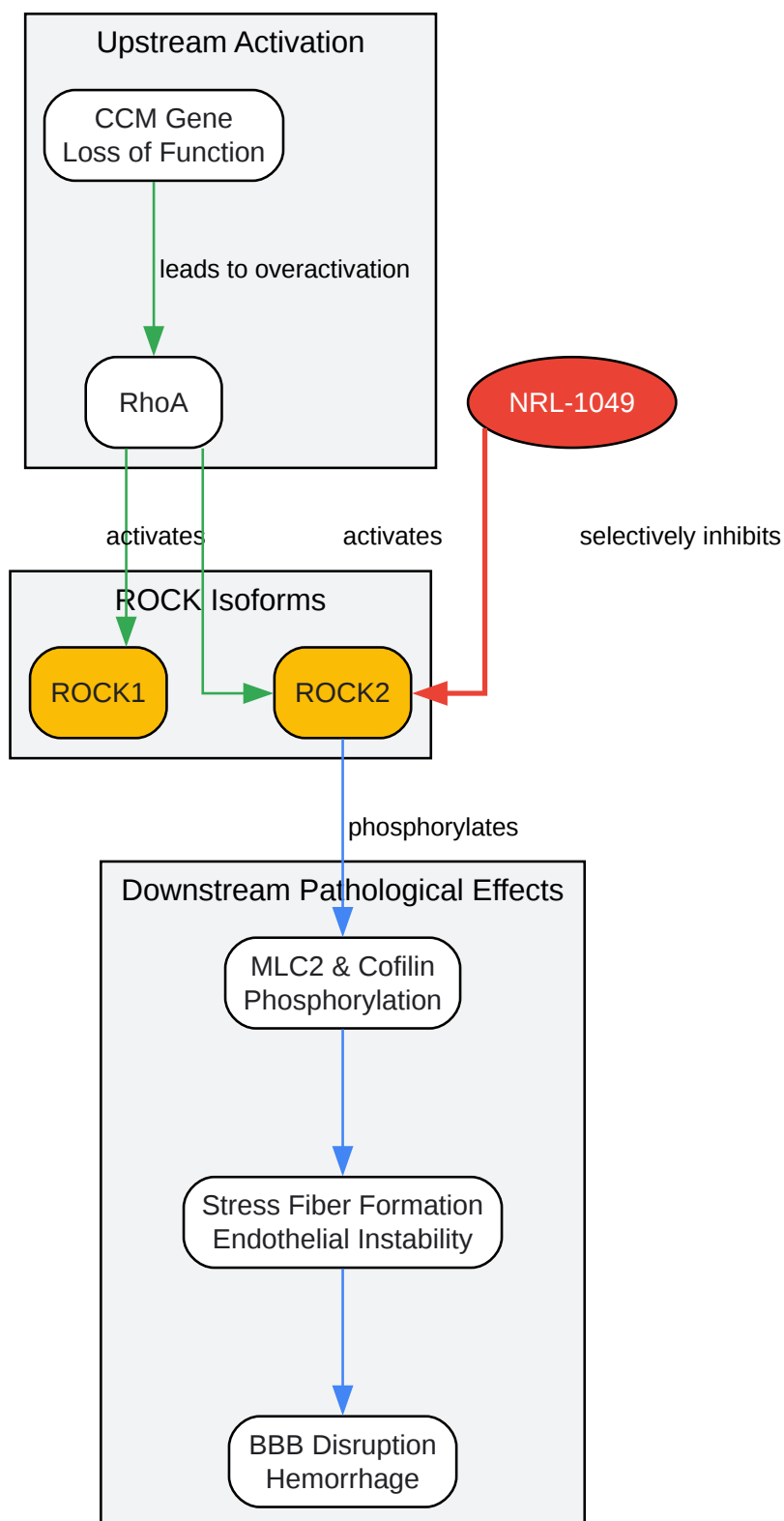
The compound is currently in clinical development for the treatment of cerebral cavernous malformations (CCMs), a vascular disease of the brain and spinal cord characterized by lesions prone to hemorrhage.[4][6][7] Preclinical and early clinical studies have demonstrated its potential in reducing CCM lesion burden, preserving the blood-brain barrier (BBB) after acute injury, and suppressing seizures.[5][8][9] **NRL-1049** is metabolized in vivo to an active metabolite, NRL-2017 (1-hydroxy-**NRL-1049**), which also exhibits selective ROCK2 inhibitory activity.[2][10]

Core Mechanism of Action: The RhoA/ROCK Pathway

The RhoA/ROCK signaling pathway is a critical regulator of cell structure and function.[2] Loss of function in the CCM protein complex (formed by CCM1, CCM2, and CCM3 proteins) leads to

the overactivation of RhoA and its downstream effector, ROCK.[5] This overactivation contributes to endothelial junction instability, stress fiber formation, and a pro-inflammatory, pro-angiogenic state, which are key pathological features of CCMs.[5]

ROCK has two main isoforms, ROCK1 and ROCK2, which have overlapping functions but different tissue distributions.[2] ROCK2 activation, in particular, is implicated in the pathophysiology of CCMs and BBB dysfunction.[4][5] **NRL-1049** exerts its therapeutic effect by selectively inhibiting ROCK2, thereby downregulating this pathological signaling cascade. A key downstream marker of ROCK activity is the phosphorylation of Myosin Light Chain 2 (MLC2); **NRL-1049** has been shown to concentration-dependently inhibit MLC2 phosphorylation.[2] Another biomarker of ROCK2 activation, phosphorylated cofilin, was also reduced in brain tissue upon **NRL-1049** treatment.[11]



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Caption: NRL-1049 selective inhibition of the ROCK2 signaling pathway.

Pharmacodynamics and In Vitro Activity

NRL-1049 and its active metabolite, **NRL-2017**, have been characterized for their inhibitory potency and selectivity against ROCK1 and ROCK2 kinases. The selectivity for ROCK2 over ROCK1 is a key feature, as non-selective ROCK inhibition has been associated with cardiovascular side effects.[\[2\]](#)

Table 1: In Vitro Inhibitory Activity of **NRL-1049** and **NRL-2017**

Compound	Target	IC50	Selectivity (ROCK1/ROCK2)	EC50 (pMLC2 Inhibition)	Citation(s)
NRL-1049	ROCK2	0.59 μ M	~44-fold	26.3 μ M	[2] [8] [10]
	ROCK1	26 μ M			[8]
NRL-2017	ROCK2	Not specified	~17-fold	0.95 μ M	[2] [10]

| | ROCK1 | Not specified | | [\[2\]](#) |

IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration.

Pharmacokinetics

The pharmacokinetics of **NRL-1049** and its active metabolite **NRL-2017** were evaluated in a first-in-human, single-ascending dose Phase 1 study in healthy volunteers. The study assessed oral doses of 25, 75, 150, and 250 mg in a fasted state and a 150 mg dose in a fed state.[\[4\]](#)

Table 2: Mean Pharmacokinetic Parameters of **NRL-1049** in Healthy Volunteers (Fasted State)

Dose	Cmax (ng/mL)	tmax (h, median)	AUC0–t (ng·h/mL)	AUC0–∞ (ng·h/mL)	Citation(s)
25 mg	3.66	0.50 - 0.75	Ratio reported	Ratio reported	[4] [10]
75 mg	Ratio reported	0.50 - 0.75	Ratio reported	Ratio reported	[4] [10]
150 mg	34.9	0.50 - 0.75	Ratio reported	Ratio reported	[4] [10]

| 250 mg | 58.0 | 0.50 - 0.75 | Ratio reported | Ratio reported | [\[4\]](#)[\[10\]](#) |

Cmax: Maximum plasma concentration. tmax: Time to reach Cmax. AUC: Area under the curve. Note: As the dose increased in a ratio of 1:3:6:10 (25:75:150:250 mg), the mean Cmax increased similarly (1:5:10:16), while AUC increased in a greater-than-dose proportional manner.[\[4\]](#)[\[10\]](#)

Table 3: Mean Pharmacokinetic Parameters of NRL-2017 (Active Metabolite) in Healthy Volunteers (Fasted State)

NRL-1049 Dose	Cmax (ng/mL)	tmax (h, median)	AUC0–t (ng·h/mL)	AUC0–∞ (ng·h/mL)	Citation(s)
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| 25 mg - 250 mg | 54.2 - 1520 | 0.88 - 1.63 | Ratio reported | Ratio reported | [\[4\]](#)[\[10\]](#) |

Note: The exposure (Cmax and AUC) of the active metabolite, NRL-2017, also increased in a greater-than-dose proportional manner.[\[4\]](#)[\[10\]](#) In the fed state, the mean Cmax of **NRL-1049** was lower (18.5 ng/mL) compared to the fasted state (34.9 ng/mL) at the 150 mg dose.[\[4\]](#)[\[10\]](#)

Preclinical Efficacy in Animal Models

NRL-1049 has demonstrated significant efficacy in multiple rodent models of neurological disease and injury.

Table 4: Summary of Preclinical Efficacy Studies for **NRL-1049**

Disease Model	Animal Model	Dose(s)	Key Findings	Citation(s)
Cerebral Cavernous Malformations (CCM)	Ccm1+/ Msh2 / & Ccm3+/ Trp53 / knockout mice	1, 10, 100 mg/kg/day (PO)	Significant dose- dependent reduction in lesion volume. [5][6] Reduced hemorrhage (iron deposition) at all doses.[5][6]	[5][6][12]
Acute Ischemic Stroke (tMCAO)	Spontaneously Hypertensive Rats	10 mg/kg (IP)	Preserved BBB integrity and reduced Evans Blue dye extravasation.[2] [9] Reduced hemorrhagic transformation. [2]	[2][9][13]

| Acute Brain Injury (Cortical Cryoinjury) | C57Bl/6 Mice | Not specified | Significantly attenuated the increase in brain water content (edema).[2][9] Suppressed seizure development (0% in **NRL-1049** arm vs. 60% in vehicle arm).[2][9] |[2][9][10] |

Phase 1 Clinical Trial and Safety Profile

A first-in-human, randomized, double-blind, single-ascending dose study was conducted to evaluate the safety and tolerability of **NRL-1049** in healthy adult volunteers.[4]

- Participants: 24 participants received **NRL-1049** (25, 75, 150, or 250 mg) or a placebo in a fasted state.[4][10]
- Maximum Tolerated Dose (MTD): The MTD following a single dose was determined to be 150 mg.[4][7]

- Adverse Events: Treatment-emergent adverse events (TEAEs) were generally mild to moderate and resolved by the end of the study.[4] There were no serious TEAEs or discontinuations due to a TEAE.[4][10]

Table 5: Most Common Treatment-Emergent Adverse Events (TEAEs) in Fasted State (>5%)

Adverse Event	Incidence in NRL-1049 Group	Citation(s)
Dizziness	16.7%	[4][10]
Headache	8.3%	[4][10]

| Syncope | 8.3% |[4][10] |

Experimental Protocols

ROCK Activity Assay

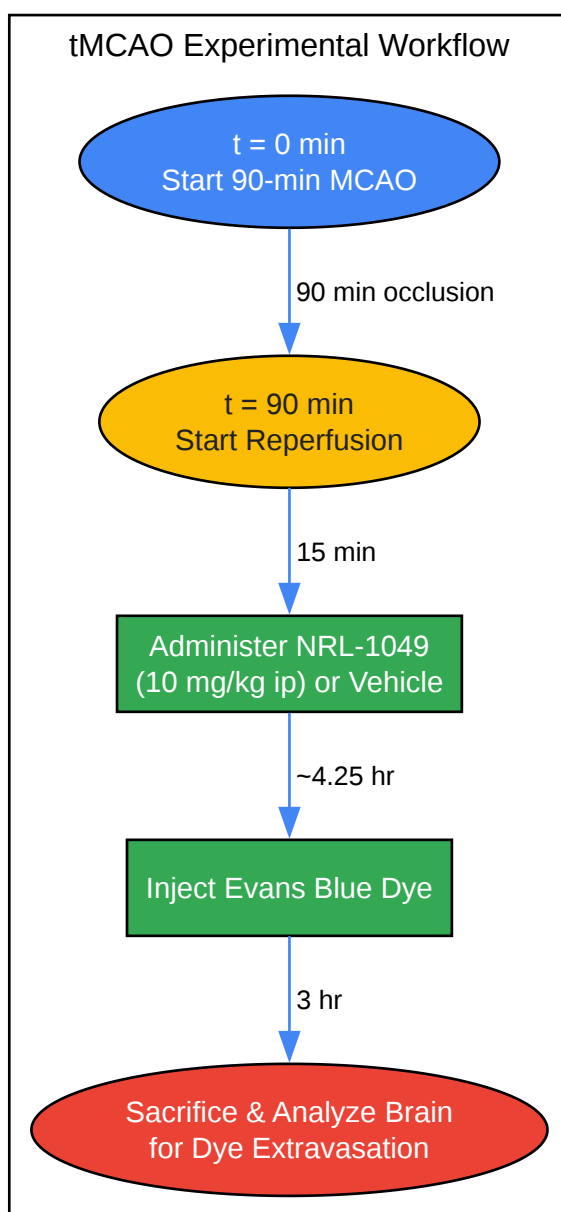
Inhibition dose-response curves to determine IC50 values were generated using a radiometric filter binding assay.[2] An alternative colorimetric Rho-associated Kinase Activity Assay was also used, which is based on the phosphorylation of an immobilized Rho kinase substrate (MYPT1) by purified, recombinant ROCK2. An antibody-based method detects the change in phospho-MYPT1 (Thr696) abundance after incubation with the inhibitor.[2]

Western Blotting for pMLC2

Human brain microvascular endothelial cells (hBMVEC) were grown to confluence. ROCK activity was induced with lysophosphatidic acid (LPA).[2] Cells were incubated with **NRL-1049** or NRL-2017 for one hour before cell lysis. Protein levels were determined by Western blot using primary antibodies for phosphorylated MLC2, total ROCK2, and GAPDH for normalization. Primary antibodies were visualized using HRP-linked secondary antibodies.[2] Bands were quantified using ImageJ software.[2]

Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

Spontaneously hypertensive rats (170–300 g) were subjected to a 90-minute middle cerebral artery occlusion.[2] All experiments were randomized and blinded. **NRL-1049** (10 mg/kg ip) or vehicle was administered as a single loading dose 15 minutes after the start of reperfusion. To assess BBB disruption, Evans Blue (EB) dye was injected 4.5 hours after reperfusion. The animals were sacrificed 3 hours after EB injection, and the brains were analyzed for dye extravasation.[2]



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Caption: Experimental timeline for the tMCAO study in rats.

Conclusion

NRL-1049 is a selective ROCK2 inhibitor with a well-defined mechanism of action and a promising preclinical and early clinical profile. Its ability to selectively target ROCK2, the predominant isoform in the brain, may offer a significant safety advantage over non-selective ROCK inhibitors.[2] Data from animal models robustly support its efficacy in reducing lesion burden and hemorrhage in CCMs and protecting the BBB in acute brain injury.[2][5] The Phase 1 study in healthy volunteers established a favorable safety and tolerability profile up to a 150 mg single dose and characterized its pharmacokinetic properties.[4][7] These collective findings strongly support the continued clinical investigation and development of **NRL-1049** as a first-in-class pharmacologic treatment for cerebral cavernous malformations and potentially other neurological conditions involving BBB dysfunction.[4][12]

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